2H-TETRAZOLE,5-(4-CHLOROPHENYL)-2-METHYL-
Overview
Description
2H-Tetrazole, 5-(4-chlorophenyl)-2-methyl- is a heterocyclic compound containing a tetrazole ring substituted with a 4-chlorophenyl and a methyl group. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrazole derivatives, including 2H-Tetrazole, 5-(4-chlorophenyl)-2-methyl-, can be approached through various methods. One common method involves the cycloaddition reaction between azides and nitriles under mild conditions. This reaction is often catalyzed by copper or other transition metals to improve yield and selectivity . Another method involves the use of click chemistry, which is an eco-friendly approach utilizing water as a solvent and moderate reaction conditions .
Industrial Production Methods
Industrial production of tetrazole derivatives typically involves large-scale cycloaddition reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2H-Tetrazole, 5-(4-chlorophenyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the tetrazole ring into other nitrogen-containing heterocycles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield tetrazole oxides, while substitution reactions can introduce various functional groups, leading to a wide range of tetrazole derivatives .
Scientific Research Applications
2H-Tetrazole, 5-(4-chlorophenyl)-2-methyl- has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2H-Tetrazole, 5-(4-chlorophenyl)-2-methyl- involves its interaction with various molecular targets and pathways. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to interact with enzymes and receptors in biological systems. This interaction can lead to the inhibition or activation of specific pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Phenyltetrazole: Similar in structure but lacks the 4-chlorophenyl and methyl groups.
5-(4-Methylphenyl)tetrazole: Similar but with a methyl group instead of a chlorine atom at the 4-position.
5-(4-Bromophenyl)tetrazole: Similar but with a bromine atom instead of a chlorine atom at the 4-position.
Uniqueness
2H-Tetrazole, 5-(4-chlorophenyl)-2-methyl- is unique due to the presence of both the 4-chlorophenyl and methyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s lipophilicity, bioavailability, and interaction with specific molecular targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-(4-chlorophenyl)-2-methyltetrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c1-13-11-8(10-12-13)6-2-4-7(9)5-3-6/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDHLEYOWWDOHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10320968 | |
Record name | T6527986 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10320968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69746-35-6 | |
Record name | NSC367278 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=367278 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | T6527986 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10320968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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